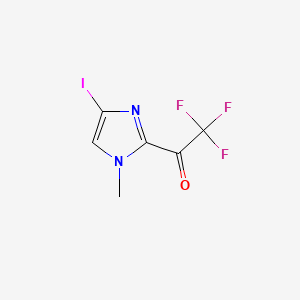
2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is a synthetic organic compound that features a trifluoromethyl group, an iodine atom, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethyl iodide with 4-iodo-1-methyl-1H-imidazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: 2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethanol.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-bromo-1-methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C6H4F3IN2O |
|---|---|
Poids moléculaire |
304.01 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-iodo-1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3IN2O/c1-12-2-3(10)11-5(12)4(13)6(7,8)9/h2H,1H3 |
Clé InChI |
VZXFBADIMNLIRL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C(=O)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


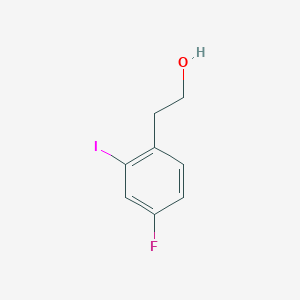


![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
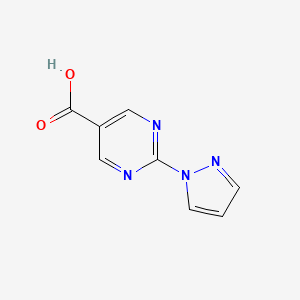
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

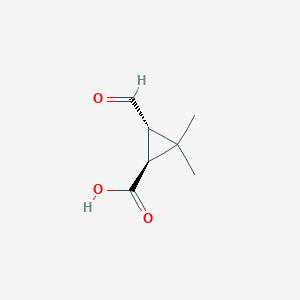


![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
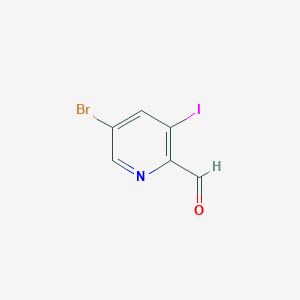
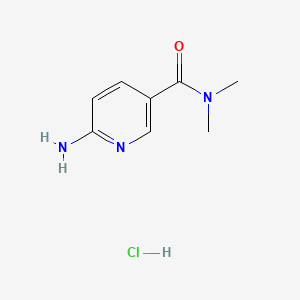
![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)
